[4-(4-Acetyloxy-3-methylphenyl)sulfonyl-2-methylphenyl] acetate
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Overview
Description
[4-(4-Acetyloxy-3-methylphenyl)sulfonyl-2-methylphenyl] acetate is an organic compound that belongs to the class of aromatic sulfonates This compound is characterized by the presence of an acetyloxy group attached to a methylphenyl sulfonyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Acetyloxy-3-methylphenyl)sulfonyl-2-methylphenyl] acetate typically involves the esterification of the corresponding sulfonyl phenol with acetic anhydride. The reaction is carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the formation of the ester bond. The reaction conditions usually include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and increases the efficiency of the process. The use of automated systems ensures consistent quality and yield of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination under controlled temperatures.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may act as inhibitors or activators of specific enzymes.
Medicine: Potential applications in medicine include the development of new drugs. The compound’s structure allows for modifications that can enhance its pharmacological properties.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to improve their properties, such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of [4-(4-Acetyloxy-3-methylphenyl)sulfonyl-2-methylphenyl] acetate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis, releasing acetic acid and the corresponding sulfonyl phenol. This phenol can then interact with enzymes or receptors, modulating their activity. The sulfonyl group may also participate in binding interactions, contributing to the compound’s overall effect.
Comparison with Similar Compounds
- [4-(4-Methoxyphenyl)sulfonyl-2-methylphenyl] acetate
- [4-(4-Hydroxyphenyl)sulfonyl-2-methylphenyl] acetate
- [4-(4-Chlorophenyl)sulfonyl-2-methylphenyl] acetate
Comparison: Compared to its analogs, [4-(4-Acetyloxy-3-methylphenyl)sulfonyl-2-methylphenyl] acetate has unique properties due to the presence of the acetyloxy group. This group can undergo hydrolysis, making the compound more reactive in certain biological and chemical contexts. The methyl group on the aromatic ring also influences its reactivity and interaction with other molecules, distinguishing it from similar compounds.
Properties
CAS No. |
6954-31-0 |
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Molecular Formula |
C18H18O6S |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
[4-(4-acetyloxy-3-methylphenyl)sulfonyl-2-methylphenyl] acetate |
InChI |
InChI=1S/C18H18O6S/c1-11-9-15(5-7-17(11)23-13(3)19)25(21,22)16-6-8-18(12(2)10-16)24-14(4)20/h5-10H,1-4H3 |
InChI Key |
UXRHLPHEBUZWBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C2=CC(=C(C=C2)OC(=O)C)C)OC(=O)C |
Origin of Product |
United States |
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